molecular formula C16H27N3O B2816675 N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide CAS No. 1210731-51-3

N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide

Katalognummer B2816675
CAS-Nummer: 1210731-51-3
Molekulargewicht: 277.412
InChI-Schlüssel: GDNJZZSGLNLXKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide, commonly known as PCE, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1970s and has been used in scientific research since then. PCE is a potent NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. This property makes it useful in the study of the role of the NMDA receptor in various physiological and pathological processes.

Wirkmechanismus

PCE is a potent NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. PCE binds to the NMDA receptor and prevents the binding of glutamate, the primary neurotransmitter that activates the receptor. This blockade of the NMDA receptor leads to a decrease in the influx of calcium ions into the neuron, which in turn leads to a decrease in the activity of the neuron.
Biochemical and Physiological Effects:
PCE has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to decrease the activity of the NMDA receptor in the brain, which leads to a decrease in synaptic plasticity, learning, and memory. PCE has also been shown to have anticonvulsant and analgesic effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using PCE in lab experiments is its potency as an NMDA receptor antagonist. This property makes it useful in studying the role of the NMDA receptor in various physiological and pathological processes. PCE is also relatively easy to synthesize and has a long shelf life, which makes it a cost-effective option for lab experiments.
One of the limitations of using PCE in lab experiments is its potential toxicity. PCE has been shown to be toxic to neurons in vitro and in vivo, and its use should be carefully monitored. PCE is also a controlled substance in many countries, which means that its use is restricted and requires a special license.

Zukünftige Richtungen

There are many future directions for the study of PCE and the NMDA receptor. One area of research is the development of more specific NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of research is the study of the role of the NMDA receptor in the pathogenesis of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, the development of new drugs that can modulate the activity of the NMDA receptor could lead to the development of new treatments for these disorders.

Synthesemethoden

The synthesis of PCE involves the reaction of cyclohexanone with hydroxylamine hydrochloride to form cyclohexanone oxime. This intermediate is then reacted with ethyl magnesium bromide to form a Grignard reagent, which is then reacted with 1-chloro-3-cyanopropane to form N-(1-cyanocyclohexyl)acetamide. Finally, this compound is reacted with 3-ethylpiperidine to form PCE.

Wissenschaftliche Forschungsanwendungen

PCE has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been used to study the mechanisms of action of the NMDA receptor in synaptic plasticity, learning, and memory. PCE has also been used to study the role of the NMDA receptor in the pathogenesis of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Eigenschaften

IUPAC Name

N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c1-2-14-7-6-10-19(11-14)12-15(20)18-16(13-17)8-4-3-5-9-16/h14H,2-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNJZZSGLNLXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN(C1)CC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.